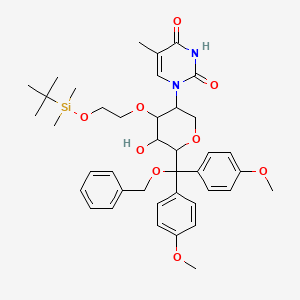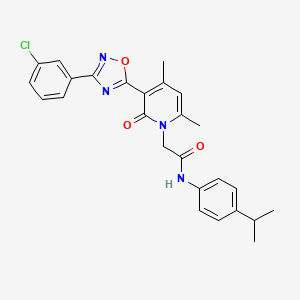![molecular formula C20H21ClN4O4S2 B2518452 methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 338794-32-4](/img/structure/B2518452.png)
methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, is a complex molecule that appears to be derived from heterocyclic chemistry involving triazole rings. Triazoles are a class of compounds known for their various biological activities and applications in medicinal chemistry. The presence of a sulfonyl group attached to a chlorophenyl ring suggests potential for interaction with biological systems, possibly as an inhibitor of certain enzymes.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, a starting compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a series of thiosemicarbazides and triazole-thiones, which were further modified to produce Mannich bases with potential biological activity . Although the exact synthesis of the compound is not detailed, the methodologies employed in these studies could provide a basis for its synthesis, involving steps such as cyclization, aminomethylation, and the use of hydrazide as a precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using spectroscopic methods such as IR, 1H NMR, and 13C NMR, as well as X-ray diffraction techniques . These studies reveal the presence of strong intermolecular hydrogen bonds, which contribute to the stability and conformation of the molecules. The molecular structure of the compound would likely exhibit similar characteristics, with hydrogen bonding playing a significant role in its three-dimensional conformation.
Chemical Reactions Analysis
The compound contains functional groups that are reactive in nature, such as the sulfonyl group and the triazole ring. The sulfonyl group, in particular, can undergo various reactions, including alkylation, as seen in the synthesis of extended oxazoles . The triazole ring can participate in nucleophilic substitution reactions, which could be useful in further chemical modifications of the compound. The reactivity of these groups would be essential in understanding the compound's behavior in chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties that can be inferred. The lipophilic chlorophenyl ring, along with the potential hydrogen bonding from the triazole and sulfonyl groups, would influence the solubility, melting point, and stability of the compound. The presence of these groups could also affect the compound's reactivity towards enzymes, as indicated by the inhibition of lipase and α-glucosidase in similar compounds .
Relevant Case Studies
The compounds synthesized in the referenced studies were screened for their biological activity, particularly for enzyme inhibition. For example, compound 2c showed significant anti-lipase activity, and compounds 2c and 6a exhibited strong anti-α-glucosidase activity . These findings suggest that the compound , with its similar structural features, could also possess biological activity, potentially serving as a lead compound for the development of therapeutic agents targeting these enzymes.
特性
IUPAC Name |
methyl 2-[[5-[1-[(4-chlorophenyl)sulfonylamino]-2-phenylethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-25-19(22-23-20(25)30-13-18(26)29-2)17(12-14-6-4-3-5-7-14)24-31(27,28)16-10-8-15(21)9-11-16/h3-11,17,24H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRYTJTIFTZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518371.png)

![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)

![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)
![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)


![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)
